Vitamin D3
Overview
Description
Cholecalciferol, also known as vitamin D3, is a type of vitamin D that is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation from sunlight. It is also found in certain foods and can be taken as a dietary supplement. Cholecalciferol plays a crucial role in maintaining calcium and phosphate balance in the body, which is essential for healthy bone formation and maintenance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholecalciferol can be synthesized through the photochemical conversion of 7-dehydrocholesterol, a process that mimics the natural production in the skin. The synthetic route involves the irradiation of 7-dehydrocholesterol with UVB light, followed by thermal isomerization to produce cholecalciferol .
Industrial Production Methods: In industrial settings, cholecalciferol is produced using a similar process. The 7-dehydrocholesterol is extracted from lanolin, a substance obtained from sheep’s wool. This compound is then exposed to UVB light to convert it into cholecalciferol. The product is purified through various chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Cholecalciferol undergoes several biochemical reactions in the body. The primary reactions include hydroxylation in the liver and kidneys to form its active metabolites, calcifediol (25-hydroxycholecalciferol) and calcitriol (1,25-dihydroxycholecalciferol) .
Common Reagents and Conditions:
Hydroxylation: This reaction occurs in the liver and kidneys, where enzymes such as 25-hydroxylase and 1α-hydroxylase catalyze the addition of hydroxyl groups to cholecalciferol.
Oxidation and Reduction: Cholecalciferol can undergo oxidation and reduction reactions to form various metabolites, which are essential for its biological activity.
Major Products:
Calcifediol (25-hydroxycholecalciferol): Formed in the liver.
Calcitriol (1,25-dihydroxycholecalciferol): Formed in the kidneys and is the biologically active form of vitamin D3.
Scientific Research Applications
Cholecalciferol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of various vitamin D analogs and derivatives for research purposes .
Biology:
- Studied for its role in calcium and phosphate metabolism, as well as its effects on gene expression and cellular differentiation .
Medicine:
- Widely used in the prevention and treatment of vitamin D deficiency and associated disorders such as rickets, osteomalacia, and osteoporosis .
- Investigated for its potential therapeutic effects in autoimmune diseases, cardiovascular diseases, and certain cancers .
Industry:
Mechanism of Action
Cholecalciferol exerts its effects through a series of metabolic conversions and interactions with specific receptors.
Molecular Targets and Pathways:
Conversion to Active Metabolites: Cholecalciferol is first converted to calcifediol in the liver and then to calcitriol in the kidneys.
Interaction with Vitamin D Receptors (VDR): Calcitriol binds to VDRs in various tissues, including the intestines, bones, and kidneys.
Regulation of Calcium and Phosphate Levels: Calcitriol increases the absorption of calcium and phosphate from the intestines, promotes the release of calcium from bones, and reduces the excretion of calcium through the kidneys.
Comparison with Similar Compounds
Ergocalciferol (Vitamin D2): Derived from plant sources and fungi.
Calcifediol (25-hydroxycholecalciferol): The primary circulating form of vitamin D, used as a biomarker for vitamin D status.
Calcitriol (1,25-dihydroxycholecalciferol): The active form of vitamin D, responsible for most of its biological effects.
Uniqueness of Cholecalciferol:
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-YRZJJWOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Record name | VITAMIN D3 | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026294 | |
Record name | Vitamin D3 | |
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Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vitamin d3 appears as fine colorless crystals. Water insoluble. (NTP, 1992), Colorless or white odorless solid; [HSDB] White crystals; [Sigma-Aldrich MSDS], Solid | |
Record name | VITAMIN D3 | |
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Record name | Cholecalciferol | |
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Record name | Vitamin D3 | |
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Solubility |
Insoluble (NTP, 1992), Insoluble, Sol in the usual org solvents; slightly sol in vegetable oils | |
Record name | VITAMIN D3 | |
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Record name | Cholecalciferol | |
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Record name | CHOLECALCIFEROL | |
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Mechanism of Action |
Most individuals naturally generate adequate amounts of vitamin D through ordinary dietary intake of vitamin D (in some foods like eggs, fish, and cheese) and natural photochemical conversion of the vitamin D3 precursor 7-dehydrocholesterol in the skin via exposure to sunlight. Conversely, vitamin D deficiency can often occur from a combination of insufficient exposure to sunlight, inadequate dietary intake of vitamin D, genetic defects with endogenous vitamin D receptor, or even severe liver or kidney disease. Such deficiency is known for resulting in conditions like rickets or osteomalacia, all of which reflect inadequate mineralization of bone, enhanced compensatory skeletal demineralization, resultant decreased calcium ion blood concentrations, and increases in the production and secretion of parathyroid hormone. Increases in parathyroid hormone stimulate the mobilization of skeletal calcium and the renal excretion of phosphorus. This enhanced mobilization of skeletal calcium leads towards porotic bone conditions. Ordinarily, while vitamin D3 is made naturally via photochemical processes in the skin, both itself and vitamin D2 can be found in various food and pharmaceutical sources as dietary supplements. The principal biological function of vitamin D is the maintenance of normal levels of serum calcium and phosphorus in the bloodstream by enhancing the efficacy of the small intestine to absorb these minerals from the diet. At the liver, vitamin D3 or D2 is hydroxylated to 25-hydroxyvitamin D and then finally to the primary active metabolite 1,25-dihydroxyvitamin D in the kidney via further hydroxylation. This final metabolite binds to endogenous vitamin d receptors, which results in a variety of regulatory roles - including maintaining calcium balance, the regulation of parathyroid hormone, the promotion of the renal reabsorption of calcium, increased intestinal absorption of calcium and phosphorus, and increased calcium and phosphorus mobilization of calcium and phosphorus from bone to plasma to maintain balanced levels of each in bone and the plasma. In particular, calcitriol interacts with vitamin D receptors in the small intestine to enhance the efficiency of intestinal calcium and phosphorous absorption from about 10-15% to 30-40% and 60% increased to 80%, respectively. Furthermore, calcitriol binds with vitamin D receptors in osteoblasts to stimulate a receptor activator of nuclear factor kB ligand (or RANKL) which subsequently interacts with receptor activator of nuclear factor kB (NFkB) on immature preosteoclasts, causing them to become mature bone-resorbing osteoclasts. Such mature osteoclasts ultimately function in removing calcium and phosphorus from bone to maintain blood calcium and phosphorus levels. Moreover, calcitriol also stimulates calcium reabsorption from the glomerular filtrate in the kidneys. Additionally, it is believed that when calcitriol binds with nuclear vitamin D receptors, that this bound complex itself binds to retinoic acid X receptor (RXR) to generate a heterodimeric complex that consequently binds to specific nucleotide sequences in the DNA called vitamin D response elements. When bound, various transcription factors attach to this complex, resulting in either up or down-regulation of the associated gene's activity. It is thought that there may be as much as 200 to 2000 genes that possess vitamin D response elements or that are influenced indirectly to control a multitude of genes across the genome. It is in this way that cholecalciferol is believed to function in regulating gene transcription associated with cancer risk, autoimmune disorders, and cardiovascular disease linked to vitamin D deficiency. In fact, there has been some research to suggest calcitriol may also be able to prevent malignancies by inducing cellular maturation and inducing apoptosis and inhibiting angiogenesis, exhibit anti-inflammatory effects by inhibiting foam cell formation and promoting angiogenesis in endothelial colony-forming cells in vitro, inhibit immune reactions by enhancing the transcription of endogenous antibiotics like cathelicidin and regulate the activity and differentiation of CD4+ T cells, amongst a variety of other proposed actions., The principal biologic function of vitamin D is to maintain serum calcium and phosphorus concentrations within the normal range by enhancing the efficiency of the small intestine to absorb these minerals from the diet. Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production., The most two important mechanisms by which vitamin D acts to maintain normal concentration of calcium and phosphate in plasma are to facilitate their absorption by the small intestine and to enhance their mobilization from bone. /Vitamin D/ | |
Record name | Cholecalciferol | |
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Color/Form |
Fine needles from dilute acetone, WHITE CRYSTALS, Colorless crystals | |
CAS No. |
67-97-0, 1406-16-2 | |
Record name | VITAMIN D3 | |
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Record name | Vitamin D3 | |
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Record name | Cholecalciferol [USP:BAN:JAN:ISO] | |
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Record name | Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z)- | |
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Record name | Cholecalciferol | |
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Record name | CHOLECALCIFEROL | |
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Record name | Vitamin D3 | |
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Melting Point |
183 to 185 °F (NTP, 1992), 84-85 °C, 84.5 °C | |
Record name | VITAMIN D3 | |
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Record name | Cholecalciferol | |
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Record name | Vitamin D3 | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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